Enhanced Metabolic Stability Conferred by 4-Fluorophenyl Substitution
2-Chloro-4-(4-fluorophenyl)pyridine contains a 4-fluorophenyl group that is known to enhance metabolic stability. In comparative biotransformation studies using the model fungus Cunninghamella elegans (a mammalian metabolism model), fluorophenyl pyridine carboxylic acids demonstrated distinct metabolic profiles, with fluorine substitution blocking oxidative metabolism at the phenyl ring compared to non-fluorinated analogs [1]. This class-level inference suggests that 2-Chloro-4-(4-fluorophenyl)pyridine will exhibit superior metabolic stability compared to its non-fluorinated analog 2-Chloro-4-phenylpyridine (CAS 42260-39-9).
| Evidence Dimension | Phase I Oxidative Metabolism |
|---|---|
| Target Compound Data | 4-Fluorophenyl substitution blocks metabolic oxidation sites |
| Comparator Or Baseline | Non-fluorinated phenylpyridines (e.g., 2-Chloro-4-phenylpyridine) lacking fluorine |
| Quantified Difference | Fluorine substitution redirects or blocks metabolic pathways; quantitative metabolic profiles differ significantly in Cunninghamella elegans model |
| Conditions | Cunninghamella elegans fungal model for mammalian drug metabolism |
Why This Matters
For medicinal chemistry applications, the enhanced metabolic stability translates to a longer half-life and improved pharmacokinetic profile, making it a more valuable building block for lead optimization.
- [1] Palmer-Brown W, et al. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. 2016. View Source
